2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethyl methanesulfonate
Overview
Description
2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethyl methanesulfonate, also known as MESNa, is a chemical compound that has been widely used in scientific research for its ability to protect sulfhydryl groups from oxidation. In
Scientific Research Applications
Selective Hydrolysis of Methanesulfonate Esters
Research by Chan, Cox, and Sinclair (2008) explored the selective hydrolysis of methanesulfonate esters, providing insights into the removal of potentially genotoxic alkyl esters of methane sulfonic acid in pharmaceutical contexts. This study emphasizes the importance of pH in hydrolysis reactions, which could be relevant for the synthesis and cleanup processes involving methanesulfonate esters like 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethyl methanesulfonate (Chan, Cox, & Sinclair, 2008).
Microbial Metabolism of Methanesulfonic Acid
Kelly and Murrell (1999) detailed the microbial metabolism of methanesulfonic acid, a closely related compound, underlining its role in the biogeochemical cycling of sulfur and its utilization by aerobic bacteria as a sulfur source. Although this study does not directly involve 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethyl methanesulfonate, the metabolic pathways of methanesulfonic acid derivatives hold significance for environmental and biological research (Kelly & Murrell, 1999).
Structural Study of Nimesulide Triazole Derivatives
A structural study on nimesulide triazole derivatives by Dey et al. (2015) involved the analysis of crystal structures and molecular interactions. Though the focus was on nimesulide derivatives, the methodology and findings on supramolecular assemblies and intermolecular interactions provide valuable insights for studying and designing molecules with complex structures like 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethyl methanesulfonate (Dey et al., 2015).
Coenzyme M Analogues and Methanogenesis
Research by Gunsalus, Romesser, and Wolfe (1978) on coenzyme M analogues and their activity in the methyl coenzyme M reductase system sheds light on the synthesis and biological activity of sulfonate esters. Such studies contribute to understanding the biochemical roles and synthetic potential of sulfonate-containing compounds, potentially including 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethyl methanesulfonate (Gunsalus, Romesser, & Wolfe, 1978).
properties
IUPAC Name |
2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethyl methanesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4S/c1-10-12(8-9-17-19(2,15)16)14-13(18-10)11-6-4-3-5-7-11/h3-7H,8-9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIRKPSSXHXSLMR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=CC=C2)CCOS(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30441528 | |
Record name | 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethyl methanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30441528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethyl methanesulfonate | |
CAS RN |
227029-27-8 | |
Record name | 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethyl methanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30441528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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